

# Potential Therapeutic Targets of UMM-766: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UMM-766   |           |
| Cat. No.:            | B15568508 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of **UMM-766**, a novel antiviral compound. The information is collated from available scientific literature and is intended to support further research and development efforts.

## **Core Compound Information**

**UMM-766** is identified as 7-fluoro-7-deaza-2'-C-methyladenosine, an orally available nucleoside analog.[1][2] Its primary therapeutic potential, as established in the literature, lies in its potent, broad-spectrum antiviral activity against various members of the orthopoxvirus family.[3][4][5]

## Putative Therapeutic Target and Mechanism of Action

The primary therapeutic target of **UMM-766** is hypothesized to be an essential viral enzyme involved in the replication of orthopoxviruses, most likely the viral DNA polymerase. This is inferred from its classification as a nucleoside analog and its previously reported activity against the HCV RNA polymerase NS5B, where it acts as a chain terminator. While the specific mechanism against orthopoxviruses is yet to be definitively elucidated, it is proposed that **UMM-766** is incorporated into the nascent viral DNA chain, leading to premature termination of replication.



The initial screening that led to the discovery of **UMM-766** included compounds targeting essential orthopoxvirus enzymes, such as nucleoside polymerase inhibitors.

## **Quantitative Data Summary**

The following table summarizes the available quantitative data on the antiviral activity of **UMM-766**.

| Virus                     | Cell Line     | EC50 (μM) | Selective Index (SI) | Reference |
|---------------------------|---------------|-----------|----------------------|-----------|
| Vaccinia Virus<br>(VACV)  | Not specified | <1        | >3.7 to >110         |           |
| Rabbitpox Virus<br>(RPXV) | RAW264.7      | <1        | Not specified        |           |

# **Experimental Protocols High-Throughput Screening for Antiviral Activity**

A high-throughput, high-content image-based phenotypic assay was utilized for the initial screening of a proprietary small molecule library from Merck.

#### Methodology:

- Cell Plating: Host cells susceptible to orthopoxvirus infection were plated in multi-well plates.
- Compound Addition: The small molecule library compounds, including **UMM-766**, were added to the wells at a concentration of 10-mM in DMSO.
- Viral Infection: The cells were then infected with a specific strain of orthopoxvirus (e.g., Vaccinia Virus - Western Reserve strain).
- Incubation: The plates were incubated to allow for viral replication and spread.
- Staining: Following incubation, the cells were fixed and stained with dyes to visualize cellular and viral components.



- Imaging and Analysis: High-content imaging systems were used to capture images of the wells. Image analysis software was then employed to quantify parameters indicative of viral infection, such as the number of infected cells or the presence of viral factories.
- Hit Identification: Compounds that demonstrated a significant reduction in viral infection with minimal cytotoxicity were identified as hits. UMM-766 was selected from these hits for further characterization due to its favorable activity profile and selective index.

## In Vivo Efficacy in a Murine Model of Orthopoxvirus Infection

The protective efficacy of orally delivered **UMM-766** was assessed in a BALB/c mouse model of intranasal vaccinia virus (VACV) challenge.

#### Methodology:

- Animal Model: BALB/c mice were used for the study. To modulate disease severity, different age groups were utilized (e.g., 7-week-old for a more severe model and 11-week-old for a sublethal model).
- Viral Challenge: Mice were challenged with a target dose of 5.5 × 10<sup>5</sup> PFU of VACV via the intranasal route.
- Treatment: One day post-exposure, mice were orally treated with **UMM-766** at doses of 1, 3, and 10 mg/kg, or with a vehicle control (PBS), once daily for 7 days.
- Monitoring: Animals were monitored for 21 days for survival, weight changes, and clinical signs of disease.
- Endpoint Analysis: On day 6 post-infection, a subset of animals from each group was euthanized for histopathological evaluation of tissues, particularly the lungs and nasal cavity. Viral loads in the tissues were also quantified.

# Visualizations Proposed Mechanism of Action of UMM-766





Click to download full resolution via product page

Caption: Proposed mechanism of **UMM-766** inhibiting orthopoxvirus replication.



### **Experimental Workflow for In Vivo Efficacy Testing**



Click to download full resolution via product page

Caption: Workflow for evaluating the in vivo efficacy of **UMM-766**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. UMM-766 | Orthopoxvirus inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease ScienceOpen [scienceopen.com]
- 5. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease - PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Potential Therapeutic Targets of UMM-766: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568508#potential-therapeutic-targets-of-umm-766]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com